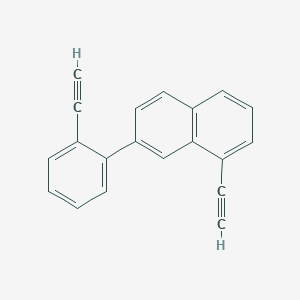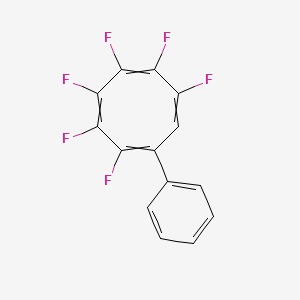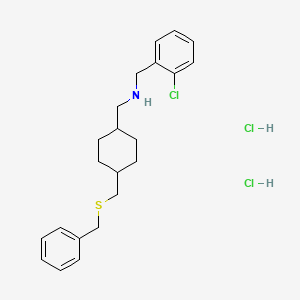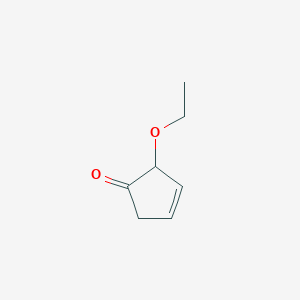
2-Ethoxycyclopent-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxycyclopent-3-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone. This compound is characterized by its unique structure, which includes both an ethoxy group and a cyclopentenone ring. It is a colorless liquid with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxycyclopent-3-en-1-one can be synthesized through various methods. One common approach involves the manganese (III) acetate-based tandem oxidation of cyclopentenone derivatives . Another method includes the acid-catalyzed dehydration of cyclopentanediols . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxycyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethoxycyclopent-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethoxycyclopent-3-en-1-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Ethoxycyclopent-3-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the ethoxy group and has different reactivity and applications.
3-Ethoxy-2-cyclopentenone: An isomer with similar properties but different structural arrangement.
Cyclohexenone: A six-membered ring analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and applications in various fields of research and industry.
Propriétés
Numéro CAS |
64340-00-7 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-ethoxycyclopent-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h3,5,7H,2,4H2,1H3 |
Clé InChI |
KJDHSGHPGKZLRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C=CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


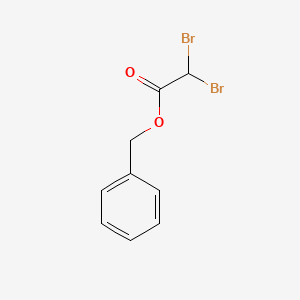
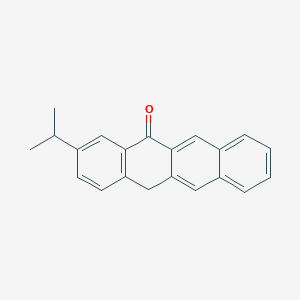

![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
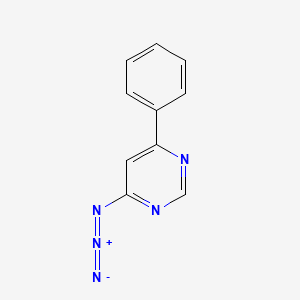
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
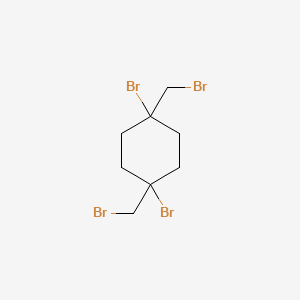
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
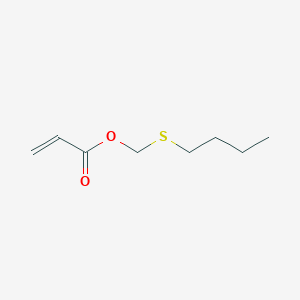
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
